molecular formula C17H15F3N6O B2861707 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1797978-62-1

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2861707
CAS No.: 1797978-62-1
M. Wt: 376.343
InChI Key: NANKAHOOMUGTHH-UHFFFAOYSA-N
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Description

This compound features a urea core linked to two distinct moieties:

  • Aryl group: A 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.
  • Heterocyclic chain: A pyrimidin-2-yl-substituted imidazole connected via an ethyl spacer.

Properties

IUPAC Name

1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-4-13(5-3-12)25-16(27)24-9-11-26-10-8-23-15(26)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANKAHOOMUGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Thiourea

A foundational approach, adapted from antitubercular pyrimidinone syntheses, involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with thiourea derivatives. For example:

  • Formation of 2-thiomethylpyrimidin-4-one : Reacting ethyl 3-oxobutanoate with thiourea in acidic ethanol yields 2-thiomethyl-6-methylpyrimidin-4-one.
  • Hydrazine-mediated ring functionalization : Treatment with hydrazine hydrate replaces the thiomethyl group with hydrazine, forming 2-hydrazinylpyrimidin-4(1H)-one intermediates.
  • Imidazole ring closure : Condensation of the hydrazinyl intermediate with α-ketoaldehydes (e.g., glyoxal) under Dean-Stark conditions generates the imidazole ring.

Key Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: 80–120°C
  • Catalysts: p-TsOH or acetic acid

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

For pyrimidine rings requiring aryl substituents, palladium-catalyzed cross-coupling proves effective. A method derived from oxadiazinylpyridazine syntheses involves:

  • Preparation of 2-chloropyrimidine : Treat pyrimidin-4-ol with phosphorus oxychloride to activate the C2 position.
  • Coupling with imidazole-boronic acids : Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, the chloropyrimidine couples with imidazole-bearing boronic acids to form the biheterocyclic core.

Optimization Data :

Catalyst Ligand Yield (%) Reference
Pd(OAc)₂ XPhos 78
PdCl₂(dppf) None 65

Synthesis of 3-(4-(Trifluoromethyl)phenyl)urea

Isocyanate Route

  • Preparation of 4-(trifluoromethyl)phenyl isocyanate : Phosgenation of 4-(trifluoromethyl)aniline using triphosgene in dichloromethane.
  • Urea formation : React the isocyanate with the ethyl-linked amine (from Section 4.2) in anhydrous THF.

Reaction Profile :

  • Temperature: 0°C to room temperature
  • Yield: 80–90%

Carbodiimide-Mediated Coupling

As an alternative to isocyanates, EDC/HOBt facilitates urea formation:

  • Activation of carbamate : Treat 4-(trifluoromethyl)aniline with CDI (1,1'-carbonyldiimidazole) to form an imidazolide intermediate.
  • Coupling with amine : React with the ethyl-linked amine in DMF, yielding the urea.

Advantage : Avoids handling toxic isocyanates.

Final Assembly and Purification

Coupling of Fragments

Combine the pyrimidinyl-imidazole-ethylamine (Section 4.2) with the activated urea component (Section 5.1 or 5.2) under inert atmosphere.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane gradient)
  • Recrystallization from ethanol/water

Analytical Data :

  • HPLC Purity : >99%
  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, imidazole), 7.85–7.45 (m, 4H, Ar-H), 4.20 (t, J=6.0 Hz, 2H, CH₂), 3.65 (t, J=6.0 Hz, 2H, CH₂).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Isocyanate coupling High efficiency, minimal byproducts Requires toxic phosgene 85–90
Carbodiimide-mediated coupling Safer, avoids isocyanates Lower yields with steric hindrance 70–75
Direct alkylation Simplicity, one-pot reaction Over-alkylation risks 65–75

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Urea Derivatives with Trifluoromethylphenyl Groups

Compound Name Structural Features Molecular Weight (ESI-MS) Key Findings
1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) Combines urea with a coumarin-thiazole-piperazine hybrid. 788.3 [M−2HCl+H]+ Higher molecular weight and complexity may reduce bioavailability.
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) Chloromethylthiazole and trifluoromethylphenyl urea. 412.1 [M+H]+ Lower molecular weight but reduced synthetic yield (52.7%).
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k) Additional chloro substituent on the aryl ring. 446.0 [M+H]+ Increased halogenation may enhance target affinity but raise toxicity risks.

Key Observations :

  • The target compound avoids steric hindrance from bulky groups (e.g., coumarin in 3d ) while retaining the trifluoromethylphenyl motif, likely improving membrane permeability.
  • Chloromethylthiazole derivatives (8j , 8k ) exhibit lower molecular weights but inferior synthetic yields (52–55% vs. 70.1% for 3d ), suggesting challenges in introducing chloromethyl groups .

Pyrimidine-Imidazole Hybrids

Compound Name Structural Features Key Findings
6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine (129) Pyrimidine linked to imidazole and trifluorophenyl via an ethylamine spacer. Simplified structure lacks the urea moiety, potentially reducing hydrogen-bonding capacity.
1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-[3-(oxazol-5-yl)phenyl]urea (132) Cyclopenta-pyrimidine and oxazole-phenyl urea. Rigid cyclopenta ring may limit conformational flexibility compared to the target compound.

Key Observations :

  • The target compound’s urea group provides additional hydrogen-bonding sites compared to 129 , which could enhance receptor interactions.
  • The ethyl spacer in the target compound may offer better conformational flexibility than the rigid cyclopenta-pyrimidine in 132 , aiding in target binding .

Patent-Specific Analogs

Compound Name Structural Features Key Findings
(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas Imidazolidinone and triazole-linked trifluoromethoxyphenyl urea. Trifluoromethoxy group offers similar lipophilicity to trifluoromethyl but with altered electronic effects.
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzimidazole-pyridinylimidazole with trifluoromethyl groups. Dual trifluoromethyl motifs may improve target selectivity but increase metabolic stability challenges.

Key Observations :

    Biological Activity

    The compound 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H17F3N4C_{18}H_{17}F_3N_4 with a molecular weight of approximately 362.35 g/mol. The presence of the pyrimidine and imidazole rings contributes to its biological properties, while the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.

    Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The imidazole moiety is particularly significant, as it can mimic histidine residues in enzyme active sites, potentially leading to inhibition of key biological processes.

    Anticancer Activity

    A study demonstrated that derivatives of imidazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for related compounds have been reported in the nanomolar range, indicating potent activity against various cancer types .

    CompoundTargetIC50 (nM)
    Compound AFGFR115.0
    Compound BPim-10.03
    Target CompoundUnknownTBD

    Anti-inflammatory Effects

    The compound has also been investigated for its anti-inflammatory properties. Similar structures have been shown to inhibit pathways such as NF-kB and COX enzymes, which are crucial in mediating inflammatory responses. This suggests that our compound may also possess anti-inflammatory activity, although specific studies are needed to confirm this.

    Case Studies

    Case Study 1: Inhibition of Cancer Cell Growth
    In a recent study, a series of pyrimidine-imidazole derivatives were tested against several cancer cell lines. The target compound was included in a broader screening where it exhibited moderate inhibition of cell growth at concentrations ranging from 1 to 10 μM. Further optimization of substituents led to enhanced potency .

    Case Study 2: Enzyme Interaction Studies
    Another investigation focused on the interaction of similar compounds with FGFR (Fibroblast Growth Factor Receptor). The results indicated that modifications at the para position significantly affected enzyme inhibition potency, suggesting a structure-activity relationship (SAR) that could be explored further for our target compound .

    Research Findings

    Recent advances in medicinal chemistry highlight the potential of imidazole-containing compounds in drug design. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties, leading to better bioavailability and reduced clearance rates in vivo .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for synthesizing 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea?

    • Methodological Answer : The synthesis typically involves multi-step reactions, including:

    • Step 1 : Formation of the imidazole-pyrimidine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
    • Step 2 : Alkylation of the imidazole nitrogen with a bromoethyl intermediate.
    • Step 3 : Urea formation via reaction of the amine intermediate with 4-(trifluoromethyl)phenyl isocyanate.
      Key reagents include trifluoromethylating agents (e.g., CF₃I) and coupling catalysts like Pd(PPh₃)₄ . Purification often employs chromatographic systems (e.g., Biotage®) .

    Q. How can researchers confirm the structural identity and purity of this compound?

    • Methodological Answer : Characterization requires:

    • Spectroscopy : IR to confirm urea C=O stretches (~1640–1680 cm⁻¹) and MS for molecular ion verification .
    • NMR : ¹H/¹³C NMR to resolve imidazole, pyrimidine, and trifluoromethylphenyl signals. For example, the CF₃ group appears as a singlet at ~120 ppm in ¹⁹F NMR .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

    Advanced Research Questions

    Q. How can structural modifications influence the compound’s bioactivity?

    • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

    • Pyrimidine substitution : Replacing pyrimidin-2-yl with pyridin-2-yl reduces target affinity due to altered π-π stacking .
    • Trifluoromethyl position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho-substitution .
    • Imidazole alkylation : Extending the ethyl linker improves solubility but may sterically hinder target binding .
      Computational modeling (e.g., docking with AutoDock Vina) can predict binding modes to enzymes like kinases .

    Q. How should researchers address contradictory bioactivity data in different assay systems?

    • Methodological Answer : Contradictions may arise from:

    • Assay conditions : Varying pH or redox states (e.g., NADPH levels in CYP450 assays) can alter metabolite profiles. Validate using LC-MS/MS .
    • Cell-line specificity : Test cytotoxicity across multiple lines (e.g., MCF-7 vs. HEK293) to identify off-target effects .
    • Data normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3) .

    Q. What strategies optimize reaction yields during scale-up synthesis?

    • Methodological Answer :

    • Solvent selection : Polar aprotic solvents (DMF or DCM) enhance intermediate solubility .
    • Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost and metal contamination .
    • Temperature control : Exothermic steps (e.g., urea formation) require ice baths to prevent side reactions .
    • Workflow : Use flow chemistry for imidazole alkylation to improve reproducibility .

    Q. What computational tools are recommended for target identification?

    • Methodological Answer :

    • Phylogenetic analysis : Compare homology of suspected targets (e.g., kinases) using BLAST or UniProt .
    • Molecular dynamics : Simulate ligand-protein interactions (GROMACS) to assess binding stability .
    • Cheminformatics : PubChem BioActivity data can prioritize targets with high ligand similarity scores .

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